molecular formula C7H4N2O2S B1595319 1,2,3-Benzothiadiazole-6-carboxylic acid CAS No. 22097-11-6

1,2,3-Benzothiadiazole-6-carboxylic acid

Cat. No.: B1595319
CAS No.: 22097-11-6
M. Wt: 180.19 g/mol
InChI Key: MAVGJFQJGJJXPD-UHFFFAOYSA-N
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Description

1,2,3-Benzothiadiazole-6-carboxylic acid is a heterocyclic aromatic organic compound characterized by a benzene ring fused to a thiadiazole ring, with a carboxylic acid group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Benzothiadiazole-6-carboxylic acid can be synthesized through several methods, including:

  • Condensation Reactions: Reacting o-aminobenzenethiol with chloroacetic acid in the presence of a base to form the benzothiadiazole ring.

  • Cyclization Reactions: Cyclization of 2-aminobenzothiazole derivatives with suitable carboxylic acid derivatives under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale condensation reactions, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

1,2,3-Benzothiadiazole-6-carboxylic acid undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can reduce the compound to its corresponding amine derivatives.

  • Substitution: Substitution reactions can introduce various functional groups onto the benzothiadiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Carboxylic acid derivatives, such as esters and amides.

  • Reduction Products: Amine derivatives, such as primary, secondary, and tertiary amines.

  • Substitution Products: Functionalized benzothiadiazole derivatives with various substituents.

Scientific Research Applications

1,2,3-Benzothiadiazole-6-carboxylic acid has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1,2,3-Benzothiadiazole-6-carboxylic acid is similar to other benzothiadiazole derivatives, such as 1,2,3-Benzothiadiazole and 1,2,3-Benzothiadiazole-7-carboxylic acid. its unique carboxylic acid group at the 6th position distinguishes it from these compounds, providing distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1,2,3-Benzothiadiazole

  • 1,2,3-Benzothiadiazole-7-carboxylic acid

  • Benzothiazole-6-carboxylic acid

Properties

IUPAC Name

1,2,3-benzothiadiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-5-6(3-4)12-9-8-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVGJFQJGJJXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356186
Record name 1,2,3-benzothiadiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22097-11-6
Record name 1,2,3-Benzothiadiazole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22097-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-benzothiadiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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